N-[4-(1,3-benzothiazol-2-yl)phenyl]-2,4-dichlorobenzamide
Description
N-[4-(1,3-Benzothiazol-2-yl)phenyl]-2,4-dichlorobenzamide (CAS: 307509-17-7) is a benzothiazole-containing amide derivative with a molecular formula of C₂₀H₁₂Cl₂N₂OS and a molecular weight of 399.3 g/mol . Its structure comprises a benzothiazole ring linked to a phenyl group, which is further substituted with a 2,4-dichlorobenzamide moiety (Figure 1). The benzothiazole scaffold is well-documented for its pharmacological relevance, including antimicrobial, anticancer, and enzyme-inhibitory activities .
Properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)phenyl]-2,4-dichlorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12Cl2N2OS/c21-13-7-10-15(16(22)11-13)19(25)23-14-8-5-12(6-9-14)20-24-17-3-1-2-4-18(17)26-20/h1-11H,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGOZILFMTYMJMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=C(C=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12Cl2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(1,3-benzothiazol-2-yl)phenyl]-2,4-dichlorobenzamide typically involves multiple steps, starting with the formation of the benzothiazole core. This can be achieved through the cyclization of 2-aminothiophenol with chloroacetic acid under acidic conditions
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and reduce by-products. Large-scale reactions often use continuous flow chemistry to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: N-[4-(1,3-benzothiazol-2-yl)phenyl]-2,4-dichlorobenzamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) and dimethyl sulfoxide (DMSO).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, N-[4-(1,3-benzothiazol-2-yl)phenyl]-2,4-dichlorobenzamide has been studied for its potential antibacterial and antifungal properties.
Medicine: In the medical field, this compound is being investigated for its potential use in the treatment of various diseases, including cancer and infectious diseases.
Industry: In industry, this compound is utilized in the development of new materials and chemicals with specific properties, such as enhanced stability and reactivity.
Mechanism of Action
The mechanism by which N-[4-(1,3-benzothiazol-2-yl)phenyl]-2,4-dichlorobenzamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved are still under investigation, but research suggests that it may interfere with cellular signaling pathways and metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
The compound’s structural analogues differ in substituents on the benzothiazole, phenyl ring, or benzamide group (Table 1). These modifications influence physicochemical properties and biological activity.
Table 1: Structural and Functional Comparison
Antimicrobial Potential
- Benzothiazole-Triazole Hybrids: Compounds with 6-fluoro or 6-methyl substituents on the benzothiazole ring exhibit potent activity against Staphylococcus aureus and Streptococcus pyogenes (MIC: 2–4 μg/mL), comparable to ampicillin .
- Nicotinamide-Benzothiazole Derivatives: Show broad-spectrum activity against Gram-positive bacteria (S. aureus), Gram-negative bacteria (E. coli), and fungi (C. albicans) .
- It is listed as a screening compound in high-throughput assays, indicating pharmacological interest .
Enzyme Inhibition and SAR
- Structure-Activity Relationship (SAR): Chlorine Substitution: The 2,4-dichloro configuration in the target compound may enhance hydrophobic interactions with protein targets compared to mono-chloro analogues. Benzothiazole Modifications: Substitutions at the 6-position (e.g., methyl, fluoro) in benzothiazole derivatives correlate with improved antibacterial activity .
Physicochemical and Pharmacokinetic Properties
- Lipophilicity: The target compound’s high LogP (6.1) suggests strong membrane permeability but may limit aqueous solubility, a common challenge for benzothiazole derivatives .
- Comparative Solubility: Introduction of polar groups (e.g., nitro in ) could reduce LogP but improve solubility.
- Metabolic Stability: The benzothiazole ring is generally resistant to metabolic degradation, though amide bonds may undergo hydrolysis .
Biological Activity
N-[4-(1,3-benzothiazol-2-yl)phenyl]-2,4-dichlorobenzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, including data tables, case studies, and significant research findings.
Chemical Structure and Properties
The compound features a benzothiazole moiety linked to a dichlorobenzamide structure. The presence of both the benzothiazole and dichlorobenzamide groups is significant for its biological activity.
- IUPAC Name : this compound
- Molecular Formula : C14H10Cl2N2OS
- Molecular Weight : 335.22 g/mol
Antimicrobial Activity
Research indicates that derivatives of benzothiazole exhibit notable antimicrobial properties. A study highlighted the effectiveness of benzothiazole derivatives against various bacterial strains, particularly Gram-positive bacteria. The incorporation of dichloro and other functional groups enhances their activity against pathogens such as Staphylococcus aureus and Escherichia coli .
| Bacterial Strain | Inhibition Zone (mm) | Compound Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 20 | 100 |
| Escherichia coli | 15 | 100 |
| Salmonella typhimurium | 18 | 100 |
Anticancer Activity
The compound has shown promising results in inhibiting cancer cell proliferation. In vitro studies demonstrated that this compound significantly reduced the viability of various cancer cell lines, including breast and colon cancer cells.
A case study involving human cancer cell lines reported that treatment with this compound led to apoptosis, characterized by increased caspase activity and DNA fragmentation .
| Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Apoptosis induction |
| HT-29 (Colon Cancer) | 15.0 | Cell cycle arrest |
The biological activity of this compound can be attributed to its ability to interact with specific cellular targets:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cell proliferation.
- Induction of Apoptosis : It triggers apoptotic pathways in cancer cells by activating caspases and disrupting mitochondrial membrane potential.
- Antimicrobial Mechanism : The presence of the benzothiazole ring enhances membrane permeability in bacterial cells, leading to cell lysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
